REACTION_CXSMILES
|
C([Mg]Cl)(C)C.[CH2:6]([O:10]C1CCCCO1)[CH2:7][C:8]#[CH:9].[CH2:17]([N:24]=[N+:25]=[N-:26])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>O1CCCC1>[CH2:17]([N:24]1[C:8]([CH2:7][CH2:6][OH:10])=[CH:9][N:26]=[N:25]1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1
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Name
|
|
Quantity
|
368 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
113.5 g
|
Type
|
reactant
|
Smiles
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C(CC#C)OC1OCCCC1
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Name
|
|
Quantity
|
1.4 L
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Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)N=[N+]=[N-]
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Control Type
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UNSPECIFIED
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Setpoint
|
25 °C
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Type
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CUSTOM
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Details
|
After a 4 h stir
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
maintaining the internal temperature less than 20° C
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Type
|
CUSTOM
|
Details
|
Remove the ice-water bath
|
Type
|
TEMPERATURE
|
Details
|
Heat the reaction mixture to 30-35° C.
|
Type
|
CONCENTRATION
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Details
|
benzyl azide concentration in the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
cool the reaction mixture to 25° C.
|
Type
|
CUSTOM
|
Details
|
quench with saturated aqueous ammonium chloride (400 mL) via drop-wise addition
|
Type
|
STIRRING
|
Details
|
After a 16 h stir
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
dilute with methyltert-butyl ether (200 mL)
|
Type
|
CUSTOM
|
Details
|
separate the layers
|
Type
|
STIRRING
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Details
|
stir the organic layer with 3M hydrochloric acid (600 mL) for 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
raise the pH of the reaction mixture to pH>10
|
Type
|
ADDITION
|
Details
|
via dropwise addition of 6 M sodium hydroxide (ca. 350 mL)
|
Type
|
EXTRACTION
|
Details
|
Extract the resulting mixture with methyltert-butyl ether (3×300 mL) and dichloromethane (3×300 mL)
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the combined organic layers in vacuo
|
Type
|
CUSTOM
|
Details
|
purify the resulting crude product by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1N=NC=C1CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 49.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |